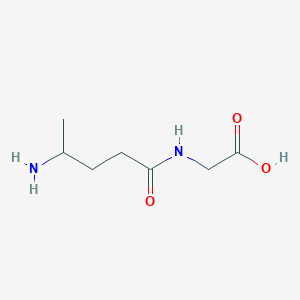

![molecular formula C15H23NO4 B7578086 4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid](/img/structure/B7578086.png)

4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[(2-Hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid, also known as hydroxymethylbutyrate (HMB), is a naturally occurring metabolite of the amino acid leucine. HMB has been studied for its potential benefits in athletic performance, muscle growth, and overall health.

Mechanism of Action

HMB is thought to work by increasing protein synthesis and decreasing protein breakdown in muscle tissue. It may also have anti-inflammatory and antioxidant effects, which could contribute to its benefits in exercise performance and recovery.

Biochemical and Physiological Effects:

HMB has been shown to increase muscle protein synthesis and decrease muscle protein breakdown, leading to an overall increase in muscle mass and strength. It may also improve aerobic endurance and reduce muscle damage and soreness after exercise. Additionally, HMB may have anti-inflammatory and antioxidant effects, which could contribute to its overall health benefits.

Advantages and Limitations for Lab Experiments

One advantage of studying HMB in the laboratory is its relatively low toxicity and wide availability. However, limitations include the need for careful dosing and monitoring of HMB levels, as well as the potential for individual variation in response to HMB supplementation.

Future Directions

Future research on HMB could focus on its potential benefits in specific populations, such as older adults or individuals with chronic diseases. Additionally, further investigation into the mechanisms of action of HMB could help to identify new targets for therapeutic intervention. Finally, studies on the long-term effects of HMB supplementation could help to establish its safety and efficacy as a dietary supplement.

Synthesis Methods

HMB can be synthesized through various methods, including chemical synthesis and fermentation. Chemical synthesis involves the reaction of leucine with formaldehyde and hydrogen cyanide, while fermentation involves the use of microorganisms to produce HMB from leucine.

Scientific Research Applications

HMB has been extensively studied in the field of sports nutrition and exercise science. Research has shown that HMB supplementation may improve muscle strength, increase lean body mass, and reduce muscle damage and soreness after exercise.

properties

IUPAC Name |

4-[(2-hydroxy-3-phenylmethoxypropyl)-methylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-16(9-5-8-15(18)19)10-14(17)12-20-11-13-6-3-2-4-7-13/h2-4,6-7,14,17H,5,8-12H2,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKJBVOKMXKVSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)O)CC(COCC1=CC=CC=C1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-[2-(methylamino)ethyl]-4-(tetrazol-1-yl)benzamide](/img/structure/B7578005.png)

![1-[2-(2-Aminoethyl)piperidin-1-yl]-3-phenylmethoxypropan-2-ol](/img/structure/B7578036.png)

![2-[(4-Bromo-2-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578044.png)

![N-methyl-N-(2-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578058.png)

![N-(2-hydroxy-1-phenylethyl)-6-azaspiro[2.5]octane-2-carboxamide](/img/structure/B7578079.png)

![(3S)-1-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-ol](/img/structure/B7578084.png)

![2-[(2-Cyano-3-fluorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578098.png)

![N-methyl-N-[2-(methylamino)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B7578101.png)

![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)

![2-[(4-Bromophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578113.png)

![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)

![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)